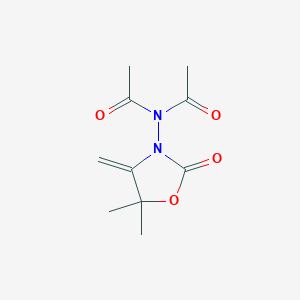![molecular formula C18H18FN3O2S B5962619 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as FM-381, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is involved in cell signaling pathways that regulate cell survival, migration, and invasion. By inhibiting FAK, 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide disrupts these pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to improve glucose metabolism. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure.
Advantages and Limitations for Lab Experiments
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its effectiveness can vary depending on the specific cancer type and cell line being studied.
Future Directions
There are several future directions for research on 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more efficient synthesis methods, which could increase the availability of the compound for research and potential clinical use. Another area of research is the identification of biomarkers that could predict the effectiveness of 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in different cancer types and patient populations. Finally, there is also interest in exploring the potential use of 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in combination with other cancer treatments, such as immunotherapy.
Synthesis Methods
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the formation of a benzamide derivative followed by the introduction of a morpholine ring, a fluorine atom, and a carbonothioyl group. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against a variety of cancer types, including breast, lung, and pancreatic cancer. 2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-fluoro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDKAXFQSYKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)
![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)